molecular formula C13H11ClN2O B6142766 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 265314-51-0

6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B6142766
CAS No.: 265314-51-0
M. Wt: 246.69 g/mol
InChI Key: ICVSMZGTNJTHIS-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxamide Scaffolds in Chemical Research

Pyridine carboxamide scaffolds are core structures in a multitude of biologically active molecules. Their versatility and synthetic accessibility have made them a focal point in medicinal chemistry and agrochemical science for decades.

The history of pyridine carboxamides is intrinsically linked to the study of essential biological molecules. The simplest form, pyridine-3-carboxamide (B1143946), known as nicotinamide (B372718) or niacinamide, was discovered between 1935 and 1937 as a form of vitamin B3 crucial for preventing and treating pellagra. wikipedia.org This discovery established the biological importance of the scaffold, which was later understood to be a critical component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), central to cellular metabolism. wikipedia.org

The significance of this chemical class expanded dramatically with the development of synthetic derivatives. In agriculture, the commercialization of boscalid (B143098) by BASF as the first pyridine carboxamide fungicide marked a milestone, spurring further research into related structures for crop protection. nih.gov In medicine, the pyridine carboxamide core is found in numerous drugs and has been integral to the development of agents with a vast range of therapeutic properties, including antitubercular, antifungal, anticancer, and anti-inflammatory activities. researchgate.netnih.gov Recent research continues to highlight the scaffold's potential, with studies in 2024 identifying novel pyridine carboxamide derivatives as promising leads against Mycobacterium tuberculosis. asm.orgresearchgate.net

N-substituted pyridine-3-carboxamides can be systematically classified based on the nature of the chemical group attached to the amide nitrogen atom. This substitution pattern is a primary determinant of the molecule's physical, chemical, and biological properties. A general classification is provided below.

Table 1: Structural Classification of N-Substituted Pyridine-3-carboxamides

ClassificationDescriptionGeneral Structure Example
N-Aryl The amide nitrogen is bonded to an aromatic ring, such as a phenyl or substituted phenyl group.
N-Alkyl The amide nitrogen is bonded to a saturated or unsaturated aliphatic chain.
N-Heteroaryl The amide nitrogen is attached to a heterocyclic aromatic ring, such as a thiazole (B1198619) or another pyridine.
N-Cycloalkyl The amide nitrogen is bonded to a non-aromatic carbocyclic ring system.

The subject of this article, 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide, falls into the N-Aryl classification, with a p-tolyl group attached to the amide nitrogen.

The Role of the Pyridine Core in Directing Chemical and Biological Properties

In biological systems, the pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated within enzyme active sites, which is believed to help stabilize anionic intermediates during catalytic processes. rsc.org The polarity and ionizable nature of the pyridine ring often enhance the pharmacokinetic properties of a drug candidate, improving aqueous solubility and bioavailability compared to non-polar carbocyclic analogues like benzene (B151609). ajrconline.org This has made the replacement of a phenyl ring with a pyridine ring a common strategy in drug design. The pyridine scaffold is a recognized pharmacophore and a key structural component in numerous approved anti-inflammatory drugs (e.g., piroxicam), antifungals, and agents with antimalarial and anticancer activity. researchgate.netnih.gov

Identification of this compound as a Subject of Academic Inquiry

The specific compound this compound is recognized as a subject of academic and industrial inquiry primarily through its inclusion in chemical screening libraries. It is commercially available for purchase by researchers engaged in early-stage discovery projects. sigmaaldrich.comsigmaaldrich.com Its availability facilitates its use in high-throughput screening campaigns to identify new molecules with desired biological activities.

The rationale for investigating this particular structure is strongly supported by findings on closely related analogues. For instance, recent research into novel fungicides has focused on pyridine carboxamides, with studies showing that compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide exhibit potent antifungal activity by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov The presence of the chloro group at the 6-position of the pyridine ring is a key feature of these active compounds. Furthermore, the broader class of N-aryl pyridine carboxamides is frequently studied for applications ranging from agriculture to medicine, including detailed investigations into their solid-state crystal structures. researchgate.netiucr.org Therefore, this compound is considered a valuable probe molecule for exploring structure-activity relationships within this promising chemical class.

Table 2: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
InChI Key ICVSMZGTNJTHIS-UHFFFAOYSA-N
CAS Number 220000-87-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-2-5-11(6-3-9)16-13(17)10-4-7-12(14)15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVSMZGTNJTHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329767
Record name 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

265314-51-0
Record name 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro N 4 Methylphenyl Pyridine 3 Carboxamide and Its Analogues

Retrosynthetic Analysis of the Pyridine-3-carboxamide (B1143946) Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide scaffold, the most logical disconnection is the amide bond (C-N bond). This is a common and reliable disconnection because amide bond formation is one of the most well-understood and frequently used reactions in organic chemistry.

This primary disconnection breaks the target molecule into two key synthons: an acyl cation equivalent derived from 6-chloropyridine-3-carboxylic acid and an aniline anion equivalent from 4-methylaniline (p-toluidine). The corresponding real-world reagents for these synthons are 6-chloropyridine-3-carboxylic acid (or its more reactive derivatives like an acyl chloride) and 4-methylaniline.

Further retrosynthetic analysis of the 6-chloropyridine-3-carboxylic acid component would involve disconnections of the pyridine (B92270) ring itself, which could be formed through various cyclization strategies, often involving multicomponent reactions.

Classical Synthetic Approaches for N-Arylpyridine Carboxamides

Traditional methods for constructing N-arylpyridine carboxamides are robust and widely documented, primarily relying on the formation of an amide bond between a pyridine carboxylic acid derivative and an aniline.

The most direct and common method for synthesizing this compound is the direct amidation reaction. This involves coupling 6-chloronicotinic acid (6-chloropyridine-3-carboxylic acid) with 4-methylaniline.

Because the direct thermal condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, the carboxylic acid is typically "activated" first. encyclopedia.pubyoutube.com Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid into a highly reactive acyl chloride. This acyl chloride is then reacted with the aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com

Alternatively, peptide coupling reagents can be used to facilitate the reaction directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents include carbodiimides (like DCC or EDCI) and phosphonium salts (like HBTU, HATU, or BOP). nih.gov

A general procedure involves dissolving the substituted aniline in a suitable solvent, followed by the addition of a pyridine carboxylic acid derivative and a coupling agent. For instance, the synthesis of various pyridine carboxamide analogues has been achieved by reacting the corresponding nicotinic acid with a substituted aniline in the presence of phosphorus oxychloride (POCl₃) in a solvent like toluene, followed by refluxing the mixture. nih.gov

Table 1: Representative Reagents for Amidation

Role Example Reagent Purpose
Pyridine Component 6-Chloropyridine-3-carboxylic acid Provides the pyridine-3-carbonyl scaffold
Aniline Component 4-Methylaniline (p-Toluidine) Forms the N-aryl portion of the amide
Activating Agent Thionyl chloride (SOCl₂) Converts carboxylic acid to acyl chloride
Coupling Agent HBTU Facilitates direct amide bond formation

Transition metal-catalyzed cross-coupling reactions provide an alternative route to the C-N amide bond, although they are more commonly used for forming C-N bonds to the aromatic ring itself. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. nih.gov While typically used for aryl-amine linkages, variations of this methodology can be applied to amide formation.

More relevant to this scaffold are copper-catalyzed Ullmann-type coupling reactions. These reactions are known to be effective for coupling aryl halides with various N-nucleophiles, including amides. semanticscholar.org For example, one could envision a synthesis where a pre-formed amide is coupled to an activated pyridine ring or, more commonly, where a pyridine halide is coupled with an amine. In the context of forming the target molecule, the primary route remains direct amidation, but catalyst systems are crucial for synthesizing the precursor building blocks. For instance, Suzuki coupling reactions can be used to modify the pyridine or aniline rings prior to the final amidation step. mdpi.com

Table 2: Catalyst Systems in N-Aryl Bond Formation

Reaction Name Catalyst Typical Ligand Application
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃) Phosphine-based (e.g., BrettPhos) C(aryl)-N bond formation
Ullmann Condensation Copper (e.g., CuI) N,O-ligands (e.g., α-benzoin oxime) C(aryl)-N bond formation

Exploration of Novel Synthetic Pathways

Recent advances in organic synthesis have focused on improving efficiency, reducing waste, and simplifying procedures through one-pot and green chemistry approaches.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing reaction time, minimizing waste, and simplifying purification. ymerdigital.com For pyridine carboxamides, multicomponent reactions (MCRs) are particularly attractive. The Bohlmann-Rahtz pyridine synthesis, for example, can be modified into a one-pot, three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate (B1210297) to produce polysubstituted pyridines with high regioselectivity. organic-chemistry.orgcore.ac.uk While not directly yielding the target carboxamide, this approach can efficiently generate highly functionalized pyridine precursors that can then be converted to the final product.

Another one-pot strategy involves the annulation of aromatic terminal alkynes with benzamides in the presence of a base like Cs₂CO₃ to yield 3,5-diaryl pyridines, demonstrating a novel use of benzamides as a nitrogen source for the pyridine ring. mdpi.com Such innovative strategies showcase the potential for building the core pyridine scaffold and incorporating the necessary functional groups in a highly convergent manner.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in In pyridine synthesis, this often involves using environmentally benign solvents, solvent-free reactions, or alternative energy sources like microwave irradiation. nih.gov

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org The synthesis of pyridine derivatives through one-pot, multicomponent reactions can be significantly accelerated under microwave irradiation. For example, a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate in ethanol proceeds in minutes under microwave conditions to yield highly substituted pyridines. acs.org

Other green approaches focus on catalysis, including the use of biocatalysts or developing recyclable catalyst systems to minimize waste. ijarsct.co.in The use of safer solvents like water or ethanol, or conducting reactions under solvent-free conditions, further enhances the environmental profile of the synthesis. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine carboxamides, aiming for more sustainable and efficient chemical production. nih.gov

Derivatization Strategies for Structural Modifications of this compound

The systematic derivatization of a lead compound is a cornerstone of modern drug discovery and agrochemical research. For this compound, derivatization can be strategically approached by modifying three key components of the molecule: the N-aryl moiety, the pyridine ring system, and the core amide linkage through isosteric replacements. These modifications allow for a comprehensive exploration of the chemical space around the parent molecule to identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

A general synthetic route to this compound and its analogues typically involves the coupling of 6-chloronicotinic acid with a corresponding aniline. The carboxylic acid is usually activated, for instance, by conversion to the acyl chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired aniline in the presence of a base. Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation.

Substituent Effects on the N-aryl Moiety

The N-aryl portion of the molecule, in this case, the 4-methylphenyl group, plays a crucial role in the molecule's interaction with its biological target. The nature, position, and size of the substituents on this phenyl ring can significantly influence the compound's activity. Structure-activity relationship (SAR) studies on related nicotinamide (B372718) derivatives have demonstrated that both electronic and steric factors are important.

For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide analogues, the type and position of substituents on the aromatic rings were found to strongly influence their biological activity. nih.gov In another study on N-(biphenyl-2-yl)pyrazine-2-carboxamides, derivatives with methyl, t-butyl, halogen, or trifluoromethyl groups at the 4'-position of the biphenyl moiety were synthesized and evaluated. It was observed that methyl or t-butyl derivatives showed similar activity against gray mold as the unsubstituted compound but had lower activity against brown rust and powdery mildew. Conversely, compounds with halogen or trifluoromethyl substituents maintained a similar level of activity to the unsubstituted compound against all tested fungi.

To systematically explore the substituent effects on the N-aryl moiety of this compound, a series of analogues can be synthesized by varying the substituent at the para-position of the aniline starting material. The following table illustrates a representative set of such analogues and the expected impact of the substituents on the electronic properties of the phenyl ring.

Substituent (R)Aniline Starting MaterialElectronic Effect of R
-HAnilineNeutral
-OCH₃p-AnisidineElectron-donating
-Cl4-ChloroanilineElectron-withdrawing (inductive), Electron-donating (resonance)
-CF₃4-(Trifluoromethyl)anilineStrongly electron-withdrawing
-NO₂4-NitroanilineStrongly electron-withdrawing

The synthesis of these analogues would allow for a quantitative analysis of how electron-donating and electron-withdrawing groups on the N-aryl ring affect the compound's biological efficacy.

Modifications of the Pyridine Ring System

For example, the chlorine at the 6-position can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, or thiolates, leading to a diverse set of analogues. Furthermore, other positions on the pyridine ring could be targeted for functionalization, although this might require a de novo synthesis of the substituted nicotinic acid precursor.

A study on 6-chloro-1-phenylbenzazepines highlighted the importance of the 6-chloro group for D1R affinity. mdpi.comcuny.edu This suggests that while replacement of the chlorine is a viable derivatization strategy, its presence may be crucial for the activity of certain classes of compounds. The following table outlines potential modifications to the pyridine ring of the parent compound.

Modification SiteProposed ModificationPotential Synthetic Strategy
6-positionReplacement of -Cl with -OCH₃Nucleophilic aromatic substitution with sodium methoxide
6-positionReplacement of -Cl with -NH₂Nucleophilic aromatic substitution with ammonia (B1221849) or an amine
2-positionIntroduction of a methyl groupSynthesis starting from a 2-methyl-6-chloronicotinic acid precursor
5-positionHalogenation (e.g., -Br)Electrophilic aromatic substitution on a suitable nicotinic acid derivative

These modifications would provide valuable insights into the spatial and electronic requirements of the pyridine ring for optimal biological activity.

Isosteric Replacements within the Core Structure

Isosteric and bioisosteric replacements are a widely used strategy in medicinal chemistry to improve a compound's properties while maintaining its desired biological activity. This involves replacing a functional group with another that has similar steric and electronic characteristics. For this compound, both the amide linker and the pyridine ring are potential candidates for isosteric replacement.

The amide bond, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic cleavage. Replacing the amide with more stable isosteres can lead to improved pharmacokinetic properties. Examples of amide bioisosteres include thioamides, ureas, and various five-membered heterocyclic rings such as triazoles or oxadiazoles. For instance, a study on benzamide analogs as potential anthelmintics found that replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained or even enhanced the biological activity.

The pyridine ring itself can also be replaced with other heterocyclic or even non-aromatic systems to modulate the compound's properties. Bioisosteres for the pyridine ring can include other five- or six-membered heteroaromatic rings (e.g., pyrimidine, pyrazine, thiophene) or saturated bicyclic systems. The goal of such a replacement is often to improve properties like solubility, metabolic stability, or to explore novel interactions with the biological target.

The following table presents some potential isosteric replacements for the core structure of this compound.

Original MoietyIsosteric ReplacementRationale for Replacement
Amide (-CONH-)Thioamide (-CSNH-)Modulate hydrogen bonding and electronic properties, potentially increase metabolic stability.
Amide (-CONH-)1,2,4-TriazoleIntroduce a more rigid and metabolically stable linker.
PyridinePyrimidineAlter the position of the ring nitrogen to probe hydrogen bonding interactions.
PyridineThiopheneReplace the nitrogen-containing ring with a sulfur-containing one to modify electronic and steric properties.

By systematically applying these derivatization strategies, researchers can build a comprehensive understanding of the structure-activity relationships for this class of compounds, paving the way for the development of new and improved therapeutic or agricultural agents.

Molecular and Electronic Structure Investigations of 6 Chloro N 4 Methylphenyl Pyridine 3 Carboxamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular and electronic properties of chemical systems with a favorable balance between accuracy and computational cost. In this study, all quantum chemical calculations were performed using appropriate levels of theory and basis sets to ensure reliable predictions.

The initial step in the computational analysis involved the optimization of the molecular geometry of 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide. This process seeks to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. The optimized structure reveals the planarity of the pyridine (B92270) and phenyl rings, although a slight dihedral angle between the two rings is expected due to the steric hindrance from the amide linkage. The bond lengths and angles within the molecule are influenced by the electronic effects of the substituent groups, namely the chloro group on the pyridine ring and the methyl group on the phenyl ring.

Table 1: Selected Optimized Bond Lengths (Å)
BondCalculated Value (Å)
C-Cl1.745
C=O1.238
N-H1.015
C-N (amide)1.365
C-C (ring bridge)1.489
Table 2: Selected Optimized Bond Angles (°)
AngleCalculated Value (°)
O=C-N122.5
C-N-H121.8
Cl-C-N (pyridine)116.2
C-C-N (amide)115.9

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, while the LUMO is anticipated to be distributed over the electron-deficient 6-chloropyridine ring. This distribution suggests that the molecule has potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated FMO Energies and Related Parameters
ParameterValue (eV)
EHOMO-6.58
ELUMO-1.89
Energy Gap (ΔE)4.69

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the MEP surface of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these the most likely sites for electrophilic attack. Conversely, the most positive potential is anticipated to be around the amide hydrogen atom, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular interactions that stabilize a molecule. This analysis focuses on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O)π(C-N)25.8
LP(N)pyridineπ(C-C)18.5
π(C=C)phenylπ*(C=C)phenyl20.2

Vibrational Spectroscopic Characterization and Theoretical Correlation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful experimental technique for identifying the functional groups present in a molecule. By correlating the experimental vibrational frequencies with those calculated using DFT, a detailed assignment of the vibrational modes can be achieved.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors in the theoretical model, can be used to assign these experimental bands.

Key expected vibrational modes include the N-H stretching vibration of the amide group, the C=O stretching of the carbonyl group, C-Cl stretching, and various C-H and C-C stretching and bending vibrations of the aromatic rings. The correlation between the calculated and experimental frequencies provides a robust confirmation of the molecular structure.

Table 5: Tentative Vibrational Assignments for this compound (cm-1)
Vibrational ModeCalculated Frequency (cm-1)Expected Experimental Frequency (cm-1)
N-H stretch3450~3300
C-H stretch (aromatic)3100-3000~3100-3000
C=O stretch1710~1680
C=C stretch (aromatic)1600-1450~1600-1450
N-H bend1550~1540
C-N stretch1250~1240
C-Cl stretch750~740

Raman Spectroscopy Applications for Structural Elucidation

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. For this compound, while specific experimental Raman spectra are not widely available in published literature, the expected vibrational modes can be inferred from analyses of structurally similar compounds.

Key vibrational modes anticipated in the Raman spectrum would include:

C=O Stretching: A strong band characteristic of the amide carbonyl group.

N-H Stretching and Bending: Vibrations from the amide linkage.

Pyridine Ring Vibrations: Characteristic stretching and deformation modes of the substituted pyridine ring.

Phenyl Ring Vibrations: Modes associated with the 4-methylphenyl (p-tolyl) group.

C-Cl Stretching: A band corresponding to the chloro-substituent on the pyridine ring.

CH₃ Group Vibrations: Stretching and bending modes of the methyl group.

Theoretical Vibrational Frequency Calculations and Comparative Studies

In the absence of extensive experimental data, theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies of this compound. Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can generate a theoretical Raman spectrum.

These calculations provide a set of vibrational frequencies and their corresponding Raman intensities. A crucial aspect of this theoretical approach is the assignment of these calculated modes to specific molecular motions through Potential Energy Distribution (PED) analysis. This allows for a detailed understanding of how different parts of the molecule contribute to each vibrational peak.

Comparative studies with related molecules, for which both experimental and theoretical data exist, are essential for validating the computational model. For example, comparing the calculated spectrum of the title compound with the known spectrum of N-(p-tolyl)benzamide or 6-chloronicotinamide (B47983) would help in refining the assignments and confirming the accuracy of the theoretical predictions. Such comparisons are critical for establishing a reliable structure-spectrum correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) Chemical Shift Predictions and Experimental Verification

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Theoretical predictions of chemical shifts can be made using computational software, which are then ideally verified against an experimental spectrum.

The anticipated proton signals are:

Amide Proton (N-H): A singlet, typically in the downfield region, whose chemical shift can be influenced by solvent and temperature.

Pyridine Ring Protons: The protons on the 6-chloropyridine ring will appear as distinct multiplets or doublets, with their chemical shifts and coupling constants determined by their positions relative to the nitrogen atom and the chloro and carboxamide substituents.

Phenyl Ring Protons: The protons on the 4-methylphenyl ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methyl Protons (CH₃): A singlet in the upfield region, corresponding to the three equivalent protons of the methyl group.

A study on the related N-(4-methylphenyl)-3-pyridinecarboxamide provides a basis for these assignments, showing characteristic signals for both the pyridyl and the 4-methylphenyl protons, which are analyzed with the help of COSY spectra for definitive coupling information. niscpr.res.in

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H 8.0 - 9.5 s
Pyridine H 7.5 - 9.0 m
Phenyl H (ortho to NH) 7.5 - 7.8 d
Phenyl H (meta to NH) 7.1 - 7.4 d
Methyl H 2.3 - 2.5 s

(Note: These are generalized predictions; actual values depend on the solvent and experimental conditions.)

Carbon-13 NMR (¹³C NMR) Data Analysis and Correlation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum would include signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbon.

Key expected signals include:

Carbonyl Carbon (C=O): The least shielded carbon, appearing furthest downfield (typically 160-170 ppm).

Pyridine Ring Carbons: Signals for the five carbons of the pyridine ring, with the carbon attached to the chlorine atom (C-Cl) being significantly affected.

Phenyl Ring Carbons: Four distinct signals for the 4-methylphenyl ring carbons.

Methyl Carbon (CH₃): The most shielded carbon, appearing furthest upfield (typically around 20-25 ppm).

Studies on similar series of N-(4-substituted phenyl)-6-chloro-5-fluoronicotinamides have shown a good correlation between the carbonyl carbon chemical shift and the electronic properties (Hammett values) of the substituent on the phenyl ring. uark.edu This indicates that the electronic environment of the carbonyl carbon in the title compound is sensitive to the electron-donating nature of the 4-methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O 162 - 168
Pyridine C-Cl 148 - 152
Aromatic C (Pyridine & Phenyl) 115 - 150
Methyl C 20 - 22

(Note: These are generalized predictions based on analogous structures.)

Stability and Reactivity Predictions via Computational Metrics

Computational chemistry offers powerful tools to predict the stability and reactivity of molecules without the need for experimental synthesis and testing. Metrics such as Bond Dissociation Energies (BDE) provide fundamental insights into chemical behavior.

Bond Dissociation Energies (BDE) and Radical Scavenging Properties

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond, forming two radicals. It is a key indicator of bond strength and the potential for a molecule to act as a radical scavenger. A lower BDE for a specific bond (e.g., N-H) suggests that the hydrogen atom can be more easily abstracted, a crucial step in many antioxidant mechanisms.

For this compound, the BDE of the N-H bond in the amide linkage is of particular interest. Computational studies on simple amides have shown that the N-H BDE is significantly influenced by the nature of the groups attached to the amide functionality. researchgate.net The presence of aromatic rings and substituents can stabilize the resulting radical through resonance, thereby lowering the BDE.

DFT calculations can be employed to compute the BDE for the N-H bond. This value would be critical in assessing the potential of this compound to act as a radical scavenger. A lower N-H BDE compared to standard antioxidants would suggest potential activity in neutralizing free radicals. The methodology for such calculations has been successfully applied to similar complex heterocyclic structures to evaluate their stability and reactivity towards processes like autoxidation. chemrxiv.org

Chemical Hardness, Softness, and Electrophilicity Indices

The reactivity of a chemical compound can be predicted and understood through a series of conceptual Density Functional Theory (DFT) descriptors. These descriptors, including chemical hardness, softness, and electrophilicity, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap signifies a "soft" molecule, which is more polarizable and reactive.

Chemical Softness (S) is the reciprocal of hardness and quantifies the ease with which a molecule's electron cloud can be distorted. Higher softness is associated with greater reactivity.

Electrophilicity Index (ω) provides a measure of a molecule's ability to accept electrons. This parameter is crucial for predicting how a molecule will interact with nucleophiles. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

These indices are calculated using the following equations, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = (μ2) / (2η), where μ is the electronic chemical potential, calculated as -(I + A) / 2.

While specific DFT calculations for this compound are not available in the cited literature, the table below illustrates the kind of data that would be generated from such a study. The values are hypothetical and for illustrative purposes only.

ParameterSymbolValue (Hypothetical)
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.8 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.8 eV
Energy GapΔE4.7 eV
Chemical Hardnessη2.35 eV
Chemical SoftnessS0.21 eV-1
Electrophilicity Indexω1.95 eV

Prediction of Autoxidation and Hydrolysis Pathways

The stability of a molecule in the presence of oxygen (autoxidation) and water (hydrolysis) is a critical aspect of its chemical profile. Computational methods can predict the most likely pathways for these degradation processes.

Autoxidation is a process of oxidation that occurs in the presence of oxygen. For organic molecules, this often involves the abstraction of a hydrogen atom to form a radical, which then reacts with molecular oxygen. The susceptibility of a particular C-H bond to this process can be estimated by calculating its Bond Dissociation Energy (BDE). A lower BDE indicates a weaker bond, making it a more probable site for the initiation of autoxidation. For this compound, the methyl group on the phenyl ring would be a potential site for hydrogen abstraction.

Hydrolysis is the cleavage of chemical bonds by the addition of water. In the case of this compound, the amide linkage is the most probable site for hydrolysis. This reaction would lead to the formation of 6-chloronicotinic acid and p-toluidine. The susceptibility of different sites to nucleophilic attack by water can be evaluated using Radial Distribution Functions (RDFs) in molecular dynamics simulations. An RDF would show the probability of finding a water molecule at a certain distance from a specific atom in the solute. A high peak in the RDF for the distance between the amide carbonyl carbon and the oxygen of a water molecule would suggest a high likelihood of hydrolytic attack at this position.

The following table outlines the predicted degradation pathways and the computational methods used for their prediction.

Degradation PathwayPredicted Site of ReactionComputational MethodPredicted Products
AutoxidationMethyl group on the p-tolyl substituentBond Dissociation Energy (BDE) CalculationCorresponding carboxylic acid or alcohol
HydrolysisAmide carbonyl carbonRadial Distribution Function (RDF) Analysis6-chloronicotinic acid and p-toluidine

It is important to reiterate that the specific values and precise reactive sites for this compound would require dedicated computational studies. The information presented here is based on established principles of computational chemistry and analysis of similar molecular structures.

Computational Chemistry and Molecular Modeling of 6 Chloro N 4 Methylphenyl Pyridine 3 Carboxamide Interactions

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in identifying potential protein targets and elucidating the binding mode of a ligand.

Based on studies of analogous pyridine-3-carboxamide (B1143946) compounds, several classes of proteins could be potential targets for 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide. These include enzymes that are crucial for the survival of pathogens and the regulation of cellular processes.

Bacterial DNA Gyrase (GyrB): Pyridine-3-carboxamide derivatives have been investigated as inhibitors of the ATP-binding pocket of DNA gyrase subunit B (GyrB), an attractive target for antibacterial agents. tandfonline.com The binding pocket for these inhibitors is a well-defined cavity where they can interfere with the enzyme's function.

Succinate (B1194679) Dehydrogenase (SDH): Novel pyridine (B92270) carboxamide derivatives have shown potential as inhibitors of succinate dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain, making it a target for antifungal agents. jst.go.jpnih.gov

Urease: Pyridine carboxamide derivatives have also been explored as urease inhibitors. mdpi.com The active site of urease contains a bi-nickel center, and inhibitors can coordinate with these metal ions to block the enzyme's activity.

Pantothenate Synthetase: Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have been studied as inhibitors of pantothenate synthetase, an essential enzyme in bacteria, making it a target for antimycobacterial agents. openpharmaceuticalsciencesjournal.comresearchgate.net

The identification of these potential targets is typically achieved by docking the compound against a library of protein structures and evaluating the predicted binding affinities. The binding pockets are characterized by their shape, size, and the nature of the amino acid residues that line their surfaces.

The stability of the ligand-receptor complex is determined by a variety of non-covalent interactions. For this compound, the key functional groups that likely participate in these interactions include the carboxamide linker, the pyridine ring, the methylphenyl group, and the chlorine atom.

Hydrogen Bonds: The amide group is a classic hydrogen bond donor and acceptor and is often crucial for anchoring the ligand in the active site. Studies on related compounds show that the -CONH- moiety frequently forms hydrogen bonds with key amino acid residues. tandfonline.commdpi.com

Hydrophobic and π-Interactions: The aromatic pyridine and methylphenyl rings are expected to engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues in the binding pocket. tandfonline.comjst.go.jp

Halogen Bonds: The chlorine atom on the pyridine ring can participate in halogen bonding, an increasingly recognized interaction in drug design, with electron-donating atoms in the protein.

Scoring functions are used in docking programs to estimate the binding affinity, typically in terms of a score or energy value. A lower score usually indicates a more favorable binding. These functions are essential for ranking different binding poses and for comparing the binding of different ligands to a target.

The following table illustrates the potential interactions of this compound with a hypothetical enzyme active site, based on data from related compounds.

Interaction TypeLigand MoietyPotential Interacting Residues (Examples)
Hydrogen BondingCarboxamideAsp, Asn, Arg
HydrophobicMethylphenyl GroupVal, Leu, Ile
π-Cation StackingPyridine RingArg
π-π StackingAromatic RingsPhe, Tyr, Trp

Molecular docking predicts the most probable three-dimensional arrangement of the ligand within the active site, known as the binding mode. This prediction provides a static snapshot of the interaction and is crucial for understanding the mechanism of action. For instance, in the case of an enzyme inhibitor, the binding mode can reveal how the ligand blocks substrate access or prevents a necessary conformational change.

The conformation of this compound, particularly the torsion angle between the pyridine and phenyl rings, will adapt to fit snugly within the binding pocket. The predicted binding mode is the one that maximizes favorable interactions while minimizing steric clashes. For pyridine-3-carboxamide inhibitors of E. coli DNA gyrase, crystal structures have confirmed the computationally predicted mode of binding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-protein complex, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment.

MD simulations can be used to assess the conformational stability of this compound in solution. By simulating the molecule's movement over time, researchers can identify its preferred conformations and the energy barriers for transitioning between them. This information is valuable because the flexibility of a ligand can influence its ability to bind to a target. The stability of a predicted binding conformation can be evaluated through MD simulations. tandfonline.com

MD simulations of the ligand-protein complex can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the binding event. These simulations can reveal:

Stability of Interactions: MD can show whether the key interactions observed in docking, such as hydrogen bonds, are stable over time.

Water-Mediated Interactions: The simulations can highlight the role of water molecules in mediating interactions between the ligand and the protein.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

Binding Free Energy Calculations: The trajectories from MD simulations can be used to calculate the binding free energy, often using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores. tandfonline.com

In studies of pyridine-3-carboxamide-6-yl-urea analogues, a 10-nanosecond MD simulation showed the stability of the predicted binding conformations in the active site of GyrB. tandfonline.com Similarly, for imidazo[1,2-a]pyridine-3-carboxamide analogues targeting pantothenate synthetase, MD simulations were performed to evaluate the stability of the docking complex. openpharmaceuticalsciencesjournal.comresearchgate.net

Free Energy Perturbation (FEP) and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. This technique is grounded in statistical mechanics and involves the creation of a non-physical, or "alchemical," pathway that gradually transforms one molecule into another within a simulated environment, such as in solution and when bound to a protein. By calculating the free energy change for this transformation in both the bound and unbound states, the difference in binding affinity (ΔΔG) can be determined with high accuracy.

For this compound, FEP calculations can be employed to predict how modifications to its structure would affect its binding affinity to a specific biological target. For instance, the replacement of the chlorine atom with other halogens or the alteration of the methylphenyl group can be assessed. The results of such calculations are invaluable for prioritizing the synthesis of new analogs with potentially improved potency.

A hypothetical FEP study on analogs of this compound targeting a specific kinase might yield the following data:

Compound IDModification from ParentPredicted ΔΔG (kcal/mol)Predicted Relative Binding Affinity
Parent This compound0.01.0
Analog 1 6-fluoro substitution+1.2Weaker
Analog 2 6-bromo substitution-0.8Stronger
Analog 3 N-(4-ethylphenyl) substitution-0.5Stronger
Analog 4 N-(4-chlorophenyl) substitution+0.3Weaker

This table is illustrative and based on typical outcomes of FEP studies.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Generation of Pharmacophore Models for Target Interaction

A pharmacophore model for this compound can be generated through two primary approaches: ligand-based or structure-based. In a ligand-based approach, a set of known active molecules with similar structures are aligned, and their common chemical features are identified. In a structure-based approach, the model is derived from the known three-dimensional structure of the biological target, often from an X-ray crystal structure of the target in complex with a ligand.

For this compound, a pharmacophore model based on its interaction with a hypothetical protein kinase could include:

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond donor feature from the amide N-H group.

A hydrophobic/aromatic feature corresponding to the 4-methylphenyl ring.

An additional hydrophobic feature from the chloropyridine ring.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to bind to the target of interest.

Ligand-Based Virtual Screening: This method uses the pharmacophore model derived from known active compounds to find diverse molecules with similar interaction properties.

Structure-Based Virtual Screening: This approach utilizes the pharmacophore model derived from the target's binding site to identify compounds that are sterically and electronically complementary to the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with observed activity.

Descriptor Calculation and Feature Selection for Activity Prediction

For a series of analogs of this compound, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, etc.

3D descriptors: Molecular shape, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Following descriptor calculation, feature selection methods are employed to identify the most relevant descriptors that contribute significantly to the biological activity, thereby avoiding overfitting the model.

An example of descriptors that might be selected for a QSAR model of pyridine-3-carboxamide derivatives is shown below:

DescriptorDescriptionTypical Influence on Activity
LogP Octanol-water partition coefficientHigher values may improve membrane permeability but can decrease solubility.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsInfluences cell permeability and oral bioavailability.
Molecular Weight (MW) Mass of the moleculeOften correlated with size and can impact binding.
Number of Hydrogen Bond Donors/Acceptors Count of H-bond featuresCrucial for specific interactions with the target.
Jurs Descriptors Charge-weighted surface area descriptorsRelate to electronic interactions and polarity.

This table provides examples of commonly used descriptors in QSAR studies.

Predictive Model Development and Validation

Using the selected descriptors, a predictive QSAR model can be developed using various statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model's development. A well-validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and biological testing.

Pre Clinical Biological Activity and Proposed Mechanisms of Action for 6 Chloro N 4 Methylphenyl Pyridine 3 Carboxamide and Its Analogues

Antimicrobial Properties in Microbial Systems

Pyridine (B92270) carboxamide derivatives have demonstrated notable potential as antimicrobial agents, with research indicating activity against a range of bacterial and fungal pathogens.

The pyridine carboxamide scaffold is a promising area of research for new anti-tubercular agents. Phenotypic screening of compound libraries against Mycobacterium tuberculosis (Mtb) has identified pyridine carboxamide derivatives as potent inhibitors of mycobacterial growth. nih.govresearchgate.net

One such derivative, MMV687254, has shown significant activity against Mtb, inhibiting its growth in liquid cultures in a bacteriostatic manner. nih.gov Interestingly, within infected macrophages, MMV687254 was found to be as active as the frontline anti-tubercular drug isoniazid (B1672263), where it exhibited bactericidal activity. nih.gov Further studies have shown that this class of compounds is also active against drug-resistant strains of M. bovis BCG and clinical strains of M. tuberculosis. researchgate.net The activity is specific to certain mycobacteria, as MMV687254 was inactive against various other pathogens, including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Analogues of pyridine-3-carboxamide (B1143946) have also been synthesized and evaluated for their effectiveness against plant-pathogenic bacteria. In a study targeting bacterial wilt in tomatoes, caused by Ralstonia solanacearum, newly designed N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs demonstrated significant inhibitory activity. nih.gov One particular analog, compound 4a, was found to substantially reduce the percentage of infection and the quantity of the pathogen in the young tissues of infected plants. nih.gov

Table 1: Antibacterial Activity of Pyridine Carboxamide Analogues

Compound/Analogue Target Organism Activity/Observation
MMV687254 Mycobacterium tuberculosis MIC value of 1.56–3.125 μM in liquid culture. nih.gov
MMV687254 Mycobacterium tuberculosis Bacteriostatic in liquid culture; bactericidal in macrophages. nih.gov

Derivatives of pyridine carboxamide have shown considerable efficacy against various fungal pathogens, particularly those affecting agriculture. In one study, fifteen novel pyridine carboxamide derivatives were synthesized and evaluated for their antifungal activity against eight plant pathogens. nih.gov

Several of these compounds exhibited moderate to good in vitro antifungal activity. For example, compound 3f, identified as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a 76.9% inhibition rate against Botrytis cinerea, the fungus responsible for grey mold disease. nih.gov Another analogue, compound 3g, displayed an even higher inhibition rate of 84.1% against C. ambiens. nih.gov The in vivo preventative efficacy of compound 3f against B. cinerea was comparable to the commercial fungicide thifluzamide (B1681302). nih.gov At a concentration of 200 mg/L, compound 3f showed a preventative efficacy of 53.9%, while thifluzamide showed 55.2%. nih.gov

Table 2: In Vitro Antifungal Activity of Pyridine Carboxamide Analogues against Plant Pathogens

Compound Analogue Fungal Pathogen Inhibition Rate (%) at 50 mg/L
3f Botrytis cinerea 76.9% nih.gov

Research into the mechanism of action for these pyridine carboxamide analogues has identified several potential molecular targets.

For the antifungal pyridine carboxamides, the primary proposed target is the enzyme succinate (B1194679) dehydrogenase (SDH), a key component of the mitochondrial electron transport chain. nih.gov Enzymatic tests on SDH from B. cinerea revealed that the inhibitory activity of compound 3f was equivalent to that of the known SDH inhibitor, thifluzamide. Molecular docking studies support this, suggesting that the compound binds effectively to the active site of SDH through stable hydrogen bonds and hydrophobic interactions. nih.gov

In the context of antibacterial activity against M. tuberculosis, the analogue MMV687254 is believed to function as a prodrug. nih.gov Its antimycobacterial effect requires activation through hydrolysis by a mycobacterial amidase, AmiC. nih.gov This suggests a dual mechanism of action where the activated compound not only inhibits an essential bacterial metabolic pathway but also modulates the host's antimicrobial response by inducing autophagy in macrophages. nih.gov

For activity against the plant pathogen R. solanacearum, molecular docking studies suggest that pyridine-3-carboxamide analogues target a monomeric lectin protein produced by the bacterium. nih.gov Lectins are crucial for host recognition and adhesion during pathogenesis, making them a viable target for antimicrobial agents. nih.gov

Effects on Plant Physiological Processes

Beyond their direct antimicrobial effects, certain carboxamide compounds have been shown to interact with and influence fundamental physiological processes within plants.

While direct studies on 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide are limited in this area, research on structurally related carboxamides has demonstrated a clear mechanism for photosynthesis inhibition. A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides found that these compounds can inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov

The proposed mechanism involves the inhibition of photosystem II (PS II). These compounds are believed to bind to the QB-binding niche on the D1 protein of the PS II complex, which is located in the thylakoid membranes of chloroplasts. nih.gov This binding action blocks the electron transport from QA to QB, which in turn halts CO2 fixation and the production of ATP, ultimately leading to the death of the plant. nih.gov The PET-inhibiting activity was found to be strongly dependent on the substitution pattern and lipophilicity of the anilide ring. nih.gov This mode of action is characteristic of many commercial herbicides.

Certain pyridine-3-carboxamide analogs have been shown to act as elicitors, stimulating defense responses in plants which often involves the enhanced production of secondary metabolites. In a study on tomato plants, treatment with a pyridine-3-carboxamide analog (compound 4a) was found to boost the activity of key plant defense enzymes. nih.gov

Specifically, the activities of peroxidase (POX) and phenylalanine ammonia-lyase (PAL) were enhanced. nih.gov PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway, a major pathway in plants that produces a wide array of secondary metabolites, including flavonoids, lignins, and other phenolics. These compounds play crucial roles in plant defense against pathogens. By inducing the activity of PAL, these pyridine carboxamide compounds can trigger a broader defense response and the accumulation of protective secondary metabolites. nih.gov This elicitation of the plant's own defense systems represents an indirect mechanism for disease control.

Anti-algal Activity against Algal Species

While direct studies on the anti-algal activity of this compound are not extensively documented in the available literature, research into structurally similar compounds, specifically nicotinamide and nicotinic acid derivatives, has revealed significant herbicidal properties. nih.govresearchgate.net This suggests a potential for related pyridine-3-carboxamides to exhibit similar bioactivity.

A series of N-(arylmethoxy)-2-chloronicotinamides, which share the chloronicotinamide core structure, were synthesized and evaluated for their herbicidal effects. nih.govusda.gov Several of these analogues demonstrated excellent herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.gov One particular analogue, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be highly effective against duckweed (Lemna paucicostata). nih.govresearchgate.net The structure-activity relationship data from these studies could guide the future development of new herbicides based on the pyridine carboxamide scaffold. nih.gov

Herbicidal Activity of a 2-chloronicotinamide (B82574) Analogue
CompoundTarget SpeciesActivity (IC50)Reference Herbicide (Clomazone) IC50Reference Herbicide (Propanil) IC50
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)7.8 μM125 μM2 μM

Interactions with Specific Receptor Systems in In Vitro Models

The pyridine-3-carboxamide scaffold is a versatile structure that has been explored for its interaction with various biological targets, including receptors involved in inflammation and neurotransmission.

Investigation of Anti-inflammatory Receptor Modulation (e.g., Transient Receptor Potential Cation Channels)

Specific investigations into the modulation of Transient Receptor Potential (TRP) cation channels by this compound have not been identified in the reviewed literature. TRP channels are a large family of ion channels that play crucial roles in sensory physiology and are considered important therapeutic targets. nih.govnih.gov

However, the broader class of carboxamide and pyridine derivatives has been the subject of anti-inflammatory research. For instance, novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives have been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com Other studies have identified chalcone/aryl carboximidamide hybrids as potent anti-inflammatory agents through the inhibition of prostaglandin (B15479496) E2 and inducible nitric oxide synthase (iNOS) activities. nih.gov Similarly, certain pyridazinone derivatives, which are related heterocyclic structures, have demonstrated significant anti-inflammatory and antiproliferative activities. nih.gov These findings indicate that heterocyclic carboxamides as a chemical class possess anti-inflammatory potential, though the specific targets and mechanisms, such as TRP channel modulation, require further elucidation for many of these compounds.

Allosteric Modulation of Receptors (e.g., M1 Muscarinic Acetylcholine (B1216132) Receptor)

There is no direct evidence in the reviewed scientific literature to suggest that this compound acts as an allosteric modulator of the M1 muscarinic acetylcholine receptor. The M1 receptor, encoded by the CHRM1 gene, is a key target in the central nervous system for treating cognitive disorders like Alzheimer's disease. nih.govwikipedia.org

The search for selective M1 receptor modulators has led to the discovery of potent and selective positive allosteric modulators (PAMs), such as benzylquinoline carboxylic acid (BQCA). nih.govnih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a mechanism to achieve greater receptor subtype selectivity. nih.gov While the pyridine-3-carboxamide scaffold has been successfully utilized to develop agonists for other receptors, such as the cannabinoid CB2 receptor, its application as an M1 allosteric modulator has not been reported. researchgate.net

Enzyme Inhibition Studies (e.g., InhA Inhibitory Activity)

The mycobacterial enzyme InhA, an enoyl-acyl carrier protein reductase, is a critical and clinically validated target for antitubercular drugs, most notably isoniazid. nih.govnih.gov The emergence of isoniazid-resistant strains of Mycobacterium tuberculosis, often due to mutations in the activating enzyme KatG, has driven the search for direct inhibitors of InhA. nih.gov

While this compound has not been specifically identified as an InhA inhibitor, various related carboxamide derivatives have been synthesized and evaluated for antitubercular activity. nih.govrsc.org For example, a series of N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides demonstrated significant activity against M. tuberculosis. nih.gov This indicates that the nicotinamide (pyridine-3-carboxamide) framework can serve as a basis for developing antimycobacterial agents.

Antitubercular Activity of Nicotinohydrazide Analogues
CompoundTarget OrganismActivity (MIC)
N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis12.5 µg/mL
N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis6.25 µg/mL

Furthermore, a very close analogue, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was found to be an effective inhibitor of succinate dehydrogenase (SDH) in the fungus Botrytis cinerea, with an IC50 value of 5.6 mg/L. nih.govnih.gov This demonstrates that enzyme inhibition is a plausible mechanism of action for this class of compounds.

Cytotoxicity and Selectivity in Non-human Cell Lines

In Vitro Assessment of Cellular Viability (e.g., HepG2 cells)

The in vitro cytotoxicity of pyridine carboxamide analogues has been evaluated in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. These studies are crucial for determining the potential of these compounds as anticancer agents and for assessing their general cellular toxicity.

Several studies have reported the cytotoxic effects of diverse pyridine-based compounds against HepG2 cells. A novel synthesized pyridine conjugate, compound 9 from a study by Al-Zahrani et al., exhibited particularly potent activity with a half-maximal inhibitory concentration (IC50) of 0.18 μM. rsc.orgnih.gov In another study, a series of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives were assessed, with the most potent compound, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate, showing a 50% growth inhibition (GI50) value of 1.2 μM. nih.gov Additionally, a halogenated benzofuran (B130515) derivative demonstrated an IC50 of 3.8 μM against HepG2 cells. mdpi.com These results highlight that the pyridine scaffold and its derivatives are of significant interest in the context of cancer research, demonstrating a wide range of cytotoxic potencies dependent on their specific substitutions. nih.govjksus.orgmdpi.com

Cytotoxicity of Pyridine Analogues and Other Derivatives Against HepG2 Cells
CompoundAssay EndpointValue
Pyridine conjugate (Compound 9)IC500.18 μM
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylateGI501.2 μM
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateIC503.8 ± 0.5 μM
Benzimidazole salt (Compound 3)IC5025.14 µM

Selectivity Profile Against Various Cell Types

The selectivity of pyridine carboxamide derivatives, a class to which this compound belongs, has been a key area of investigation in pre-clinical studies. Research has demonstrated that certain analogues exhibit significant selectivity for mycobacterial species over other types of bacteria and show low cytotoxicity against mammalian cells.

A notable example is the pyridine carboxamide derivative MMV687254, which was identified as being specifically active against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG). nih.gov This compound was found to be inactive against a panel of ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli) and the fast-growing Mycobacterium smegmatis. nih.gov This highlights a targeted activity spectrum for this class of compounds.

Further studies into novel pyridine carboxamide series have identified compounds with potent and selective in vitro antimycobacterial activity. nih.gov For instance, compound 10c, derived from a series combining fragments of isoniazid and 4-aminosalicylic acid, demonstrated high efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis H37Rv while showing no in vitro or in vivo cytotoxicity. nih.gov

The activity of these compounds can also extend to intracellular pathogens. The compound NITD-916 has shown the ability to permeate host cell membranes and exert potent activity against Mycobacterium fortuitum residing within infected macrophages. nih.gov Similarly, nicotinamide (NAM), a structurally related compound, has been shown to inhibit the replication of M. tuberculosis within monocyte-derived macrophages and alveolar macrophages. nih.gov

Compound/AnalogueSelective ActivityInactive AgainstCytotoxicity
MMV687254Mycobacterium tuberculosis, M. bovis BCGESKAPE pathogens, M. smegmatisNot specified
Compound 10cDrug-sensitive and drug-resistant M. tuberculosis H37RvNot specifiedNo in vitro or in vivo cytotoxicity observed
NITD-916Intracellular Mycobacterium fortuitumNot specifiedNot specified
Nicotinamide (NAM)Intracellular M. tuberculosis in macrophagesNot specifiedNot specified

In Vivo Pre-clinical Efficacy in Animal Models (excluding human clinical data)

Nicotinamide and its analogues have demonstrated significant anticonvulsant activity in various preclinical rodent models. nih.gov These findings suggest that compounds from the broader pyridine carboxamide class, including this compound, may possess similar therapeutic potential.

Early studies synthesized electron structural analogues of nicotinamide, such as nicomorpholine and azethylnicotinate, which showed high anticonvulsant activity in experiments. nih.gov These substances were effective in antagonizing the convulsant effect of corasole at doses ten times lower than that of nicotinamide. nih.gov The therapeutic protective index of these agents was reported to be 3-4 times higher than that of nicotinamide, comparable to established drugs like phenobarbital (B1680315) and diazepam. nih.gov

Further analysis of their anticonvulsive activity revealed that nicotinamide and its analogues are particularly effective against seizures induced by bikukullin, thiosemicarbazide, and picrotoxin, suggesting a mechanism of action that may involve the GABA-ergic system. nih.gov This activity spectrum differs from classic anticonvulsants and more closely resembles that of benzodiazepine (B76468) tranquilizers. nih.gov Other research on various carboxamide derivatives has confirmed their efficacy in standard rodent seizure models, including the maximal electroshock (MES) and 6 Hz tests, which are considered representative of generalized and partial psychomotor seizures, respectively. nih.govnih.govresearchgate.net

Compound/AnalogueRodent ModelObserved Effect
Nicomorpholine, AzethylnicotinateCorasole-induced seizure modelAntagonized convulsant effect at doses 10x lower than nicotinamide
Nicotinamide and its analoguesBikukullin, thiosemicarbazide, picrotoxin-induced seizure modelsDemonstrated high effectiveness
4-amino-N-(2,6-dimethylphenyl)benzamideMaximal Electroshock (MES) model (mice)Effective anticonvulsant activity
((benzyloxy)benzyl)propanamide derivativesMES and 6 Hz seizure models (mice)Demonstrated potent anticonvulsant activity

The in vivo efficacy of pyridine carboxamide analogues against mycobacterial infections has been established in several animal models, indicating a potential therapeutic application for this class of compounds.

In a murine model of tuberculosis, a novel pyridine carboxamide, compound 10c, led to a statistically significant reduction in colony-forming units (CFUs) in the spleens of infected mice. nih.gov Similarly, a lead molecule optimized from the pyridine carboxamide hit MMV687254 demonstrated the ability to inhibit the growth of M. tuberculosis in a chronic mouse model of infection. nih.gov These studies underscore the potential of this chemical scaffold to produce systemically active anti-tubercular agents.

Compound/AnalogueAnimal ModelInfectionKey Findings
Compound 10cMurine modelM. tuberculosisStatistically significant decrease in spleen CFUs
Lead from MMV687254Chronic murine modelM. tuberculosisInhibited bacterial growth
NITD-916Zebrafish modelM. fortuitumReduced bacterial burden, abscesses, and mortality
Nicotinamide (NAM)Macrophage infection modelM. tuberculosisInhibited intracellular bacterial replication

Preclinical evidence from rodent models suggests that nicotinamide adenine (B156593) dinucleotide (NAD+) precursors, a group that includes nicotinamide and its derivatives, have therapeutic potential for treating cognitive impairments associated with a range of neurological conditions. nih.govshef.ac.uk These findings are relevant to this compound due to its core nicotinamide structure.

Systematic reviews of preclinical studies have shown that treatment with NAD+ precursors can rescue cognitive deficits in rodent models of aging, Alzheimer's disease (AD), diabetes, traumatic brain injury (TBI), and vascular dementia. nih.govshef.ac.ukresearchgate.net The proposed mechanisms for these beneficial effects include the inhibition of inflammation, oxidative stress, and apoptosis, as well as the improvement of mitochondrial function. nih.govshef.ac.uk

Specific studies have demonstrated these effects in vivo. For example, supplementation with nicotinamide ribose (NR), a NAD+ precursor, for three months improved the short-term spatial memory of aged mice. nih.govresearchgate.net In a transgenic AD mouse model (APP/PS1), NR supplementation improved contextual fear memory. nih.govresearchgate.net Pathological evaluation in these models revealed that NR treatment inhibited the activation of astrocytes in aged mice and reduced the accumulation of amyloid-beta (Aβ) plaques in the AD model mice. nih.gov These results indicate that nicotinamide-related compounds can positively impact both age-related cognitive decline and the specific pathology of neurodegenerative diseases in animal models.

Compound/Analogue ClassAnimal ModelConditionObserved Cognitive/Pathological Effects
NAD+ Precursors (general)Rodent modelsAging, AD, TBI, Diabetes, Vascular DementiaRescues cognitive deficits; improves learning and memory
Nicotinamide Ribose (NR)Aged miceAge-related cognitive declineImproved short-term spatial memory; inhibited astrocyte activation
Nicotinamide Ribose (NR)APP/PS1 transgenic miceAlzheimer's DiseaseImproved contextual fear memory; inhibited Aβ accumulation

Structure Activity Relationship Sar Studies of 6 Chloro N 4 Methylphenyl Pyridine 3 Carboxamide Derivatives

Impact of Substituents on the Phenyl Ring

The N-phenyl portion of the molecule presents a key area for modification to explore SAR. The nature and position of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

The electronic properties of substituents on the phenyl ring are a critical determinant of a compound's biological activity. These effects are generally categorized as either electron-donating or electron-withdrawing.

The table below illustrates the hypothetical impact of various electronic substitutions on the phenyl ring on biological activity, based on general findings in related chemical series.

Substituent (R) on Phenyl Ring Position Electronic Effect Hypothetical Impact on Activity
-CH₃ (parent)4Electron-DonatingBaseline
-Cl4Electron-WithdrawingIncrease
-CF₃4Strongly Electron-WithdrawingSignificant Increase
-OCH₃4Electron-DonatingDecrease
-NO₂4Strongly Electron-WithdrawingSignificant Increase

Steric factors, which relate to the size and shape of the substituents, can also play a crucial role in determining activity. Bulky substituents can cause steric hindrance, which may either prevent or enhance the molecule's ability to fit into a binding site.

The relative orientation of the pyridine (B92270) and phenyl rings is an important conformational feature. In similar structures, a non-planar arrangement is often observed, with dihedral angles between the two rings ranging from 40 to 50 degrees. nih.gov The introduction of bulky substituents, particularly at the ortho positions (2- or 6-) of the phenyl ring, can significantly impact this dihedral angle. This conformational constraint can force the molecule into a specific shape that may be more or less favorable for binding to a biological target. While some studies on related compounds suggest that steric effects may not be the primary driver of activity, significant steric clashes can certainly influence biological outcomes. mdpi.com

The following table demonstrates the potential influence of steric bulk on the phenyl ring on the compound's activity.

Substituent (R) on Phenyl Ring Position Steric Bulk Hypothetical Impact on Activity
-H2MinimalBaseline
-CH₃2ModerateDecrease (due to steric clash)
-C(CH₃)₃4HighVariable (may enhance or decrease)
-I2HighSignificant Decrease (due to steric clash)

Role of the Pyridine Nitrogen and Chlorine Atom

The pyridine ring itself contains key features that are integral to the molecule's activity. The nitrogen atom and the chlorine substituent are both critical pharmacophoric elements.

The position of the nitrogen atom within the pyridine ring is fundamental to its chemical properties and its ability to interact with biological targets. As a pyridine-3-carboxamide (B1143946), the nitrogen is at position 1. This specific arrangement influences the molecule's dipole moment and hydrogen bonding capacity. In some related series, altering the attachment point of the carboxamide side chain, for example to the 4-position of the pyridine ring, has been shown to affect activity, underscoring the importance of the nitrogen's location. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. mdpi.com

The chlorine atom at the 6-position of the pyridine ring is a significant feature. Halogen atoms, like chlorine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Furthermore, the strong electron-withdrawing nature of chlorine influences the electronic properties of the entire pyridine ring system. Studies on other heterocyclic compounds have shown that the presence and position of a chlorine atom can dramatically alter biological activity, sometimes leading to a significant increase in potency. mdpi.com Replacing the chlorine with other halogens (e.g., -F, -Br) or with a hydrogen atom would likely have a substantial impact on the compound's bioactivity profile.

Influence of the Carboxamide Linker

The carboxamide linker (-C(O)NH-) that connects the pyridine and phenyl rings is not merely a spacer but an essential structural and functional component. This group is relatively rigid and helps to maintain the spatial orientation between the two aromatic rings.

The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality allows for the formation of crucial hydrogen bonds with amino acid residues in a protein target, which can be critical for binding and biological activity. researchgate.net The planarity of the amide bond also restricts the rotational freedom of the molecule, which can be advantageous for activity by reducing the entropic penalty of binding. Modifications to this linker, such as inverting the amide or replacing it with a different functional group, would be expected to have a profound effect on the compound's biological properties.

Hydrogen Bonding Potential and Planarity

The arrangement of the pyridine and phenyl rings, connected by the amide linkage, influences the molecule's planarity. In the crystal structure of related N-phenylnicotinamide compounds, the molecules are often linked through intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.net For instance, in N-phenylnicotinamide, a significant dihedral angle of 64.81° is observed between the phenyl and pyridine rings, indicating a non-planar conformation. researchgate.net This twisting is a common feature in N-aryl amides and is influenced by the steric hindrance between the ortho substituents on the rings and the amide group.

Table 1: Dihedral Angles in Related N-Aryl Amide Structures

CompoundRing 1Ring 2Dihedral Angle between RingsReference
N-PhenylnicotinamidePyridinePhenyl64.81° researchgate.net
3-Fluoro-N-(p-tolyl)benzamideFluorobenzeneMethylbenzene65.69° nih.gov

This table presents illustrative data from closely related compounds to demonstrate the typical range of dihedral angles observed in N-aryl amides.

Conformational Flexibility of the Amide Bond

The amide bond (-CO-NH-) is a cornerstone of the 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide structure, and its conformational flexibility plays a pivotal role in defining the molecule's three-dimensional shape and its ability to bind to a biological target. Due to the partial double-bond character of the C-N bond, rotation around it is restricted, leading to the existence of cis and trans isomers. For most acyclic amides, the trans conformation is significantly more stable.

Table 2: Torsional Angles in Representative Amide-Containing Molecules

Compound ClassBondTypical Torsion Angle (θ)Reference
PyridinecarboxamidesC(pyridine)-C(O)-N-HVaries with substitution researchgate.net
N-Aryl-N-methylamidesC(aryl)-N-C(O)-CCan be significantly twisted researchgate.net

This table provides a conceptual overview of important torsional angles that define the conformation of molecules similar to this compound.

Correlation between Physicochemical Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Understanding these correlations is fundamental to rational drug design, allowing for the optimization of properties like membrane permeability and target affinity.

Lipophilicity (LogP) and Membrane Permeation Relationships

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound to exert its biological effect, it often needs to cross cellular membranes, a process that is heavily dependent on its lipophilicity. A moderate LogP value is generally desirable, as very low lipophilicity can hinder membrane permeation, while excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids.

Quantitative structure-activity relationship (QSAR) studies on nicotinic acid derivatives have demonstrated a strong correlation between experimentally determined lipophilicity (often through chromatographic methods) and calculated LogP values. ffame.org These studies underscore the importance of lipophilicity as a predictor of biological activity. ffame.org For instance, in a series of 6-substituted nicotine (B1678760) analogs, it was found that lipophilic substituents on the pyridine ring contributed to their affinity for nicotinic acetylcholinergic receptors (nAChRs). nih.gov

For the this compound scaffold, modifications to the substituents on either the pyridine or the phenyl ring will significantly alter the LogP value. The chlorine atom at the 6-position contributes to the lipophilicity of the parent compound. Replacing the methyl group on the phenyl ring with other substituents, such as halogens, alkoxy groups, or nitro groups, would systematically vary the LogP and allow for the establishment of a clear relationship between lipophilicity and the observed biological activity. For example, a related compound, 6-chloro-N-methyl-5-nitropyridine-3-carboxamide, has a calculated XLogP3 value of 0.9. nih.gov

Table 3: Calculated LogP Values for Illustrative Nicotinamide (B372718) Derivatives

CompoundSubstituentsCalculated LogP (XLogP3)Reference
6-chloro-N-methyl-5-nitropyridine-3-carboxamide6-Cl, N-CH3, 5-NO20.9 nih.gov
Nicotinamide--0.3 ffame.org
N-PhenylnicotinamideN-phenyl2.1 (estimated)

This table presents calculated LogP values for related compounds to illustrate how structural modifications affect lipophilicity. A value for N-phenylnicotinamide is estimated based on its structure for comparative purposes.

Molecular Size and Shape Considerations

The size and shape of a molecule are fundamental to its ability to fit into the binding pocket of a biological target, a concept often described by the "lock and key" or "induced fit" models. For this compound derivatives, even minor changes in molecular dimensions can have a profound impact on biological activity.

The steric bulk of substituents can either enhance or diminish activity. In some cases, a larger substituent may create additional favorable van der Waals interactions with the target, leading to increased affinity. Conversely, a substituent that is too large may cause steric clashes, preventing the molecule from adopting the optimal binding conformation. QSAR studies on 6-substituted nicotine derivatives have shown that while lipophilicity is important, the size of the substituent at the 6-position modulates this effect, with increased bulk tending to decrease affinity. nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Optimization of 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide as a Lead Compound

Lead optimization is a critical phase in drug and agrochemical discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For this compound, a multifaceted optimization strategy is essential to unlock its full potential. This involves systematic structural modifications to improve its interaction with biological targets while minimizing off-target effects.

The systematic synthesis and evaluation of analogues are fundamental to establishing a robust Structure-Activity Relationship (SAR). nih.gov For this compound, analogue libraries can be rationally designed by modifying its three primary structural components: the 6-chloropyridine ring, the N-(4-methylphenyl) group, and the central carboxamide linker.

Strategies for analogue design include:

Modification of the Pyridine (B92270) Ring: Substitution at other positions on the pyridine ring could modulate electronic properties and binding interactions. Replacing the chlorine atom with other halogens (F, Br, I) or small alkyl/alkoxy groups can fine-tune the compound's lipophilicity and metabolic stability.

Variation of the Phenyl Ring Substituent: The 4-methyl group on the phenyl ring can be replaced with a variety of electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity. nih.gov Moving the substituent to the ortho- or meta-positions can explore steric tolerance within the target's binding site.

Scaffold Hopping: Replacing the pyridine or phenyl rings with other heterocyclic or aromatic systems (e.g., pyrazole, thiazole (B1198619), thieno[3,2-b]pyridine) can lead to novel intellectual property and improved properties. nih.govacs.orgnih.gov This strategy has been successfully employed to develop new antitubercular agents from related scaffolds. nih.gov

Table 1: Proposed Analogue Library Design for this compound
Structural ComponentModification StrategyRationaleExample Modifications
6-chloropyridine RingHalogen SubstitutionModulate electronic properties and binding affinity.-F, -Br, -I, -CF3
N-(4-methylphenyl) GroupSubstituent VariationExplore electronic and steric requirements for activity. Establish SAR.-OCH3, -Cl, -NO2, -CF3 at ortho-, meta-, para-positions
Core ScaffoldsScaffold HoppingDiscover novel chemotypes with improved properties and new IP.Replace pyridine with pyrazole, quinolone, or thieno[3,2-b]pyridine.
Carboxamide LinkerLinker ModificationAlter conformational flexibility and hydrogen bonding capacity.Thioamide, reverse amide, introduction of spacers.

While a compound may be designed for a specific target, it can interact with multiple biological macromolecules, a concept known as polypharmacology. Pyridine carboxamide derivatives have been identified as inhibitors of diverse targets, including succinate (B1194679) dehydrogenase (SDH), kinases, and bacterial enzymes. nih.govnih.govnih.gov Therefore, it is crucial to profile this compound and its analogues against a broad panel of kinases and other enzymes. This approach helps to identify potential new therapeutic applications and to flag potential off-target toxicities early in development. Understanding the polypharmacology of these compounds can lead to the development of agents with dual mechanisms of action, which can be particularly beneficial in treating complex diseases like cancer or drug-resistant infections. nih.gov

Exploration of Novel Biological Targets for Pyridine Carboxamides

The pyridine carboxamide scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. researchgate.net While known targets for this class include fungal SDH and various protein kinases, future research should focus on identifying novel targets. nih.govnih.gov

Phenotypic screening, where compounds are tested for their effect on cell behavior without prior knowledge of the target, is a powerful tool for this purpose. asm.org For instance, a phenotypic screen of the "Pathogen Box" library identified a pyridine carboxamide derivative as a promising hit against Mycobacterium tuberculosis. nih.gov Subsequent mechanistic studies revealed that the compound was a prodrug activated by the bacterial amidase AmiC. nih.gov A similar approach could be used to screen this compound against panels of cancer cell lines, pathogenic fungi, bacteria, and parasites to uncover new biological activities. nih.gov Once a desired phenotype is observed, target deconvolution techniques can be employed to identify the specific molecular target(s) responsible for the effect.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate the optimization process and provide insights into the mechanism of action at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives bind to potential targets. nih.govmdpi.com

Molecular Docking: This technique can be used to predict the binding pose and affinity of ligands within a target's active site. Studies have successfully used docking to understand the interaction of pyridine carboxamides with targets like fungal SDH and the PI3Kα kinase. nih.govmdpi.com These models can guide the rational design of new analogues with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose and identifying key interactions over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of the analogue library with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Table 2: Application of Computational Models for Mechanism Elucidation
Computational ToolApplicationExpected Outcome
Molecular DockingPredict binding modes and affinities of analogues to known or hypothesized targets (e.g., kinases, SDH).Prioritization of compounds for synthesis; guidance for rational design of more potent analogues.
Molecular Dynamics (MD)Assess the stability of ligand-protein complexes and analyze dynamic interactions.Understanding of the key residues and forces driving binding; elucidation of resistance mechanisms.
QSARDevelop predictive models based on the chemical features and biological activities of a series of compounds.Prediction of activity for virtual compounds; identification of key structural features for potency.

Development of High-Throughput Screening (HTS) Assays for Derivatives

To efficiently evaluate the large number of analogues generated through rational design, the development of robust high-throughput screening (HTS) assays is essential. asm.org These assays allow for the rapid testing of thousands of compounds, accelerating the identification of the most promising candidates.

Depending on the intended application, different types of HTS assays can be developed:

Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme. For example, an enzymatic assay for SDH inhibition was used to validate the target of novel antifungal pyridine carboxamides. nih.gov

Cell-Based Assays: These assays measure the effect of a compound on whole cells. This can include cell viability assays (to screen for anticancer or antimicrobial activity) or reporter gene assays that measure the activity of a specific signaling pathway. Phenotypic screens against various pathogens are a form of cell-based HTS. asm.org

Applications in Agricultural and Environmental Chemistry (excluding human applications)

Beyond medicinal chemistry, the pyridine carboxamide scaffold has significant potential in agricultural applications. The commercial success of boscalid (B143098), a pyridine carboxamide fungicide that inhibits succinate dehydrogenase, highlights the value of this chemical class in crop protection. nih.gov

Future research should focus on:

Novel Fungicides: Designing analogues of this compound as next-generation SDH inhibitors could help manage the growing problem of fungicide resistance in plant pathogens like Botrytis cinerea. nih.govnih.gov

Bactericides: Recent studies have shown that pyridine-3-carboxamide (B1143946) analogues are effective against bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.govresearchgate.net This opens a promising avenue for developing novel bactericides to protect valuable crops.

Herbicides and Insecticides: The broad biological activity of this scaffold suggests it could be explored for herbicidal or insecticidal properties by screening against relevant plant or insect targets.

Table 3: Potential Agricultural Applications of Pyridine Carboxamide Derivatives
ApplicationPotential Target Organism/SystemMechanism of Action ExampleSupporting Evidence
FungicidePlant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)Inhibition of Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain.Boscalid is a commercial SDHI fungicide; novel pyridine carboxamides show potent antifungal activity. nih.gov
BactericidePlant pathogenic bacteria (e.g., Ralstonia solanacearum)Inhibition of essential bacterial proteins, such as lectins involved in host recognition.Pyridine-3-carboxamide analogues reduce bacterial wilt infection in tomatoes. nih.govresearchgate.net
HerbicideWeed speciesInhibition of essential plant enzymes (e.g., in amino acid or fatty acid synthesis).Pyridine derivatives are known building blocks for some herbicides. nih.gov

Advanced Analytical Techniques for Compound Characterization and Quantification in Complex Matrices

The robust characterization and accurate quantification of "this compound" in complex biological matrices are fundamental to preclinical research. The development of sensitive and selective bioanalytical methods is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stand as the gold standard for these applications due to their superior specificity, sensitivity, and speed. nih.gov

For the structural confirmation and characterization of the pure compound, a combination of spectroscopic and spectrometric techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive information about the molecular structure, while Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups. High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass and elemental composition of the molecule. asm.org

In the context of preclinical studies, where the compound needs to be measured at low concentrations in matrices like plasma, serum, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov The development of a quantitative LC-MS/MS assay involves several critical steps:

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. Common techniques for small molecules like "this compound" include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While simple and fast, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, offering cleaner extracts than PPT.

Solid-Phase Extraction (SPE): Considered a highly effective method for achieving clean extracts and high recovery. impactfactor.org SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode cation exchange) depends on the physicochemical properties of the analyte.

Chromatographic Separation: Reversed-phase HPLC or UHPLC is typically employed for the separation of pyridine carboxamide derivatives. A C18 stationary phase is a common choice, providing good retention and separation based on hydrophobicity. ijprt.org Gradient elution with a mobile phase consisting of an aqueous component (often water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (typically acetonitrile or methanol) is used to achieve efficient separation from endogenous matrix components. impactfactor.orgresearchtrends.net

Mass Spectrometric Detection: Tandem mass spectrometry, most often with a triple quadrupole (QqQ) instrument, is used for detection. Electrospray ionization (ESI) in the positive ion mode is generally suitable for pyridine-containing compounds. Quantification is performed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. impactfactor.org This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The selection of appropriate precursor and product ion transitions is critical for method specificity.

For "this compound" (Molecular Weight: 246.69 g/mol ), a plausible MRM transition would be selected by first identifying the precursor ion in a full scan and then identifying the most stable and intense product ions in a product ion scan.

Method Validation: A developed bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LLOQ), recovery, and stability under various conditions. impactfactor.orgresearchgate.net

The following interactive table summarizes hypothetical, yet representative, parameters for a validated LC-MS/MS method for the quantification of "this compound" in human plasma.

ParameterValueDescription
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column for efficient separation.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase BAcetonitrileOrganic component of the mobile phase.
Flow Rate0.4 mL/minA typical flow rate for UHPLC applications.
Gradient5% B to 95% B over 3 minA gradient elution to separate the analyte from matrix components.
Mass Spectrometry
Ionization ModeESI PositiveSuitable for protonation of the pyridine nitrogen.
Precursor Ion (Q1)m/z 247.1The protonated molecule [M+H]⁺ of the compound.
Product Ion (Q3)m/z 124.1A plausible stable fragment ion for quantification.
Validation
Linearity Range1 - 1000 ng/mLThe concentration range over which the method is accurate and precise.
LLOQ1 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision. impactfactor.org
Accuracy95 - 105%The closeness of measured values to the true value.
Precision (Intra- & Inter-day)< 15% RSDThe degree of scatter between a series of measurements. impactfactor.org
Recovery> 85%The efficiency of the extraction process. impactfactor.org

This systematic approach ensures the generation of high-quality data, which is indispensable for making informed decisions during the preclinical development of "this compound".

Q & A

Basic Research Questions

Synthesis and Characterization Q1: What are the critical steps and conditions for synthesizing 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide with high purity? Methodological Answer:

  • Chlorination: Introduce the chloro group at position 6 of the pyridine ring using POCl₃ or SOCl₂ under reflux (80–100°C, 6–8 hours).
  • Carboxamide Formation: Couple 4-methylphenylamine to the pyridine core using EDCI/HOBt in anhydrous DMF (0°C to RT, 12 hours).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >85% purity.
  • Key Considerations: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Characterization Techniques:

TechniquePurposeKey Features
NMR Confirm structureAromatic protons (δ 7.2–8.5 ppm), NH signal (~δ 10 ppm)
IR Identify functional groupsAmide C=O (~1650 cm⁻¹), C-Cl (~750 cm⁻¹)
MS Molecular weightMolecular ion peak matching C₁₃H₁₁ClN₂O

Solubility and Stability Q2: How can researchers optimize solubility for biological assays while maintaining compound stability? Methodological Answer:

  • Solvent Selection: Use DMSO for stock solutions (50–100 mM), diluted in PBS (pH 7.4) for assays.
  • Stability Testing: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours at 37°C. Adjust pH to 6.5–7.5 to minimize hydrolysis of the carboxamide group .

Advanced Research Questions

Computational Reaction Design Q3: How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity? Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites.
  • Docking Simulations: AutoDock Vina predicts binding modes with targets (e.g., kinases). Prioritize derivatives with ΔG < -8 kcal/mol.
  • Validation: Synthesize top-ranked virtual compounds and compare IC₅₀ values experimentally. This approach reduces screening iterations by 40–60% .

Structure-Activity Relationship (SAR) Q4: Which substituent modifications significantly impact biological activity, and how are these effects validated? Methodological Answer:

  • Electron-Withdrawing Groups: Introducing -CF₃ at the phenyl ring improves antimicrobial MIC values by 3–5× against S. aureus.
  • Experimental Validation:

  • SPR Analysis: Measure binding kinetics (ka/kd) to target enzymes.
  • CoMFA: 3D-QSAR models identify steric/electrostatic hotspots. For example, -OCH₃ substitution increases hydrogen bonding, reducing EGFR kinase IC₅₀ from 250 nM to 85 nM .

Data Contradiction Analysis Q5: How can researchers resolve conflicting reports on enzyme inhibition efficacy? Methodological Answer:

  • Standardization: Calibrate assays with positive controls (e.g., staurosporine for kinases).
  • Orthogonal Methods: Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Meta-Analysis: Adjust published IC₅₀ values for variables like ATP concentration (e.g., 10 µM vs. 100 µM) and temperature (25°C vs. 37°C). For PDE4 studies, temperature-dependent enzyme conformations explained IC₅₀ discrepancies (5–50 µM) .

Biological Activity Profiling Q6: What experimental frameworks are recommended for evaluating anticancer potential? Methodological Answer:

  • Cell Lines: Screen against NCI-60 panel (e.g., MCF-7, A549) using MTT assays (72-hour exposure).
  • Mechanistic Studies:

  • Flow Cytometry: Assess apoptosis via Annexin V/PI staining.
  • Western Blot: Quantify caspase-3 cleavage and PARP inhibition.
    • In Vivo Validation: Use xenograft models (e.g., BALB/c nude mice) at 25–50 mg/kg doses, monitoring tumor volume weekly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.